molecular formula C22H22N2 B12609693 4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine CAS No. 917807-71-7

4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine

Cat. No.: B12609693
CAS No.: 917807-71-7
M. Wt: 314.4 g/mol
InChI Key: MLUJMJYOQZGXMG-UHFFFAOYSA-N
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Description

4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine is a complex organic compound featuring a piperidine ring substituted with a phenyl group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 4-Phenylpiperidine: This can be achieved through the hydrogenation of 4-phenylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Coupling Reaction: The 4-phenylpiperidine is then coupled with 4-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of opioid analgesics.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its structural properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on opioid receptors, modulating pain perception and providing analgesic effects. The compound’s structure allows it to fit into the receptor binding sites, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperidine: A simpler analog that serves as a precursor in the synthesis of various opioids.

    4-Phenylpyridine: Another related compound with a phenyl group attached to a pyridine ring, used in different chemical syntheses.

Uniqueness

4-[4-(4-Phenylpiperidin-4-yl)phenyl]pyridine is unique due to its combined structural features of both piperidine and pyridine rings, making it versatile in various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential in drug design highlight its significance in scientific research.

Properties

CAS No.

917807-71-7

Molecular Formula

C22H22N2

Molecular Weight

314.4 g/mol

IUPAC Name

4-[4-(4-phenylpiperidin-4-yl)phenyl]pyridine

InChI

InChI=1S/C22H22N2/c1-2-4-20(5-3-1)22(12-16-24-17-13-22)21-8-6-18(7-9-21)19-10-14-23-15-11-19/h1-11,14-15,24H,12-13,16-17H2

InChI Key

MLUJMJYOQZGXMG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=NC=C4

Origin of Product

United States

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